molecular formula C15H15N3O5S B5670443 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 59477-51-9

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B5670443
CAS No.: 59477-51-9
M. Wt: 349.4 g/mol
InChI Key: SOUHPRBMMNUGQE-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C15H15N3O5S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-nitrobenzamide is 349.07324176 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c16-24(22,23)14-7-1-11(2-8-14)9-10-17-15(19)12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUHPRBMMNUGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353483
Record name 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59477-51-9
Record name 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Peptide Coupling Reagents:these Reagents Facilitate Amide Bond Formation Directly from a Carboxylic Acid and an Amine, Avoiding the Need to Prepare an Acyl Chloride. This Method Proceeds Under Milder Conditions. Common Coupling Agents Include:

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To investigate the structure-activity relationships (SAR) of this compound, analogues are synthesized by systematically modifying specific parts of the molecule. This helps to identify which functional groups are essential for its biological activity.

The 4-nitrobenzamide (B147303) portion of the molecule is a prime target for modification to explore its impact on activity. The electronic and steric properties of this moiety can be fine-tuned by altering the substituent on the benzoyl ring.

Electronic Effects: The nitro group at the 4-position is a strong electron-withdrawing group. Its influence can be probed by replacing it with other groups of varying electronic nature:

Other Electron-Withdrawing Groups: Halogens (e.g., -Cl, -F), cyano (-CN), or trifluoromethyl (-CF₃) groups can be substituted at the 4-position.

Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂) can be introduced to assess the effect of increased electron density on the ring.

Hydrogen (unsubstituted): Synthesizing the parent N-[2-(4-sulfamoylphenyl)ethyl]benzamide provides a baseline for evaluating the contribution of the 4-substituent.

Steric Effects and Positional Isomerism: The position of the substituent can be moved from para (4-position) to meta (3-position) or ortho (2-position) to investigate steric hindrance and the geometric requirements for interaction with a biological target. For instance, synthesizing 2-nitro- or 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide would reveal the importance of the substituent's location.

The synthesis of these analogues follows the same amide bond formation strategies described previously, using the appropriately substituted benzoic acid or benzoyl chloride derivative in the coupling reaction with 2-(4-sulfamoylphenyl)ethanamine. nih.gov

Table 3: Examples of Benzamide (B126) Moiety Modifications for SAR Studies

R Group (Position on Benzoyl Ring) Electronic Effect Synthetic Precursor
4-Cl Electron-withdrawing 4-Chlorobenzoic acid
4-OCH₃ Electron-donating 4-Methoxybenzoic acid
4-CH₃ Electron-donating (weak) 4-Methylbenzoic acid
3-NO₂ Electron-withdrawing 3-Nitrobenzoic acid
2-NO₂ Electron-withdrawing 2-Nitrobenzoic acid
H Neutral Benzoic acid

Exploration of the Sulfamoylphenyl Moiety

One common strategy for derivatizing the sulfamoylphenyl group is the N-alkylation or N-arylation of the sulfonamide nitrogen. For instance, in a series of sulfamoyl-benzamide derivatives synthesized as inhibitors of human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases), various substituents were introduced on the sulfonamide nitrogen, including cyclopropyl, benzyl (B1604629), and substituted phenyl groups. nih.gov These modifications led to significant variations in inhibitory potency and selectivity against different h-NTPDase isoforms. nih.gov

Another approach involves the replacement of the sulfonamide group with its bioisosteres. Bioisosterism is a strategy used in drug design to modify a compound's properties while retaining its biological activity. wikipedia.org Classical and non-classical bioisosteres of the sulfonamide group include the sulfonic acid, phosphonamide, and in some contexts, the carboxylic acid group. These replacements can alter the acidity and hydrogen bonding pattern of the molecule, potentially leading to improved target engagement or better pharmacokinetic properties.

The following table illustrates potential modifications of the sulfamoylphenyl moiety based on reported derivatizations of similar benzamide-sulfonamide structures.

Modification TypeExample of Substituent/ReplacementPotential Impact
N-AlkylationMethyl, Ethyl, CyclopropylIncreased lipophilicity, altered binding interactions
N-ArylationPhenyl, Substituted PhenylIntroduction of additional aromatic interactions, modulation of electronic properties
Bioisosteric ReplacementSulfonic acid, PhosphonamideAltered pKa, modified hydrogen bonding capacity

These derivatization strategies offer a versatile toolkit for fine-tuning the properties of this compound and exploring its SAR.

Structural Elaboration of the Ethyl Linker

Modifications to the ethyl linker can include the introduction of substituents, changes in chain length, or the incorporation of rigidifying elements. For example, the introduction of a methyl group on the benzylic carbon of the ethyl linker could create a chiral center, potentially leading to stereoselective interactions with a target protein. Furthermore, replacing the ethyl linker with a more rigid unit, such as a cyclopropane (B1198618) or a double bond, could lock the molecule into a specific conformation, which might be more favorable for binding.

In the broader context of phenylethylamine derivatives, a wide range of modifications to the ethyl linker have been explored to modulate their pharmacological activities. These include the introduction of alkyl groups, hydroxyl groups, and other functionalities. The impact of these modifications is highly dependent on the specific biological target.

The table below outlines potential structural elaborations of the ethyl linker and their possible consequences.

Modification StrategySpecific AlterationPotential Consequence
Introduction of SubstituentsMethylation, HydroxylationCreation of chiral centers, introduction of new hydrogen bonding interactions
Chain Length VariationPropyl or Butyl LinkerAltered distance and orientation between aromatic rings
Incorporation of RigidityCyclopropyl or Vinyl LinkerConformational restriction, potentially leading to higher binding affinity

Systematic exploration of these modifications can provide valuable insights into the optimal linker geometry for biological activity.

Incorporation of Bioisosteric Replacements

Bioisosteric replacement is a powerful tool in medicinal chemistry to optimize the properties of a lead compound. wikipedia.org In the case of this compound, several functional groups are amenable to bioisosteric replacement, including the nitro group and the amide bond.

The aromatic nitro group, while contributing to the electronic properties of the benzamide ring, can sometimes be associated with metabolic liabilities. Bioisosteric replacements for the nitro group aim to mimic its electron-withdrawing nature and steric profile while improving the metabolic stability of the compound. Common bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), and sulfone (-SO2R) groups. cambridgemedchemconsulting.com For example, the trifluoromethyl group has been successfully used as a bioisostere for the aliphatic nitro group in the development of cannabinoid receptor modulators, leading to increased potency and improved metabolic stability. nih.gov

The amide bond, although a common feature in many drugs, can be susceptible to enzymatic cleavage. Its replacement with more stable bioisosteres can enhance the in vivo half-life of a compound. A variety of heterocycles, such as 1,2,3-triazoles, oxadiazoles, and thiazoles, have been employed as amide bond bioisosteres. These five-membered rings can mimic the geometry and hydrogen bonding capabilities of the amide group while being more resistant to hydrolysis.

The following table summarizes potential bioisosteric replacements for different moieties within this compound.

Original MoietyBioisosteric ReplacementPotential Advantages
Nitro GroupCyano, Trifluoromethyl, SulfoneImproved metabolic stability, reduced potential for toxicity
Amide Bond1,2,3-Triazole, Oxadiazole, ThiazoleEnhanced resistance to enzymatic cleavage, altered pharmacokinetic profile
Phenyl RingBicyclic Scaffolds (e.g., bicyclo[1.1.1]pentane)Improved solubility and metabolic stability

The judicious application of bioisosteric replacements can lead to the discovery of new analogues of this compound with improved drug-like properties.

Green Chemistry Principles in the Synthesis of Related Benzamide-Sulfonamide Hybrids

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. The synthesis of benzamide-sulfonamide hybrids can benefit from the application of these principles, including the use of greener solvents, catalysts, and reaction conditions.

One of the key tenets of green chemistry is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the synthesis of sulfonamides, often in the presence of a base to neutralize the HCl generated during the reaction of a sulfonyl chloride with an amine. sci-hub.sersc.org This approach avoids the use of volatile organic compounds (VOCs) and simplifies product isolation.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green synthetic methodology. The synthesis of sulfonamides and amides has been achieved through ball milling, which can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, for example, have been used for the synthesis of amides under mild conditions. While the application of biocatalysis to the synthesis of complex benzamide-sulfonamide hybrids is still an emerging area, it holds significant potential for developing more sustainable synthetic routes.

The following table highlights some green chemistry approaches applicable to the synthesis of benzamide-sulfonamide hybrids.

Green Chemistry PrincipleApplication in SynthesisBenefits
Use of Safer SolventsSynthesis in water or polyethylene (B3416737) glycol (PEG)Reduced use of volatile organic compounds, simplified workup
Energy EfficiencyMechanochemical synthesis (ball milling)Shorter reaction times, solvent-free conditions
CatalysisBiocatalysis (e.g., using lipases)High selectivity, mild reaction conditions, reduced byproducts

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Advanced Computational and Theoretical Investigations of 4 Nitro N 2 4 Sulfamoylphenyl Ethyl Benzamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry, which are crucial determinants of a compound's reactivity and interaction capabilities.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometry, bond lengths, bond angles, and torsion angles. For a molecule like 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can predict its most stable three-dimensional conformation. nih.govnih.gov

In similar benzamide (B126) structures, DFT has been used to confirm that the amide linkage is typically planar, a feature that influences molecular packing and intermolecular interactions. nih.gov The calculations would likely show specific orientations of the nitro and sulfamoyl groups relative to their respective phenyl rings. The nitro group's oxygen atoms and the sulfonyl group's oxygen atoms are expected to be key sites for intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

Parameter Predicted Value Range Description
C=O Bond Length (Amide) 1.23 - 1.25 Å Typical double bond character of a carbonyl group.
N-H Bond Length (Amide) 1.01 - 1.03 Å Standard single bond length for an amide nitrogen-hydrogen.
C-N Bond Length (Amide) 1.35 - 1.38 Å Partial double bond character due to resonance.
S=O Bond Length (Sulfonyl) 1.43 - 1.46 Å Characteristic double bonds of the sulfonyl group.
C-S Bond Length (Sulfonyl) 1.76 - 1.79 Å Single bond connecting the sulfonyl group to the phenyl ring.
N-O Bond Length (Nitro) 1.21 - 1.24 Å Bonds within the nitro group, influenced by resonance.

Note: These values are estimations based on published DFT studies on structurally related nitrobenzamide and sulfonamide compounds.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ekb.eg

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfamoylphenyl-ethyl moiety, which is a common finding in sulfonamide derivatives. researchgate.netresearchgate.net Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl ring, a characteristic feature of nitroaromatic compounds. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scispace.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Predicted Quantum Chemical Descriptors for this compound based on Analog Studies

Descriptor Formula Predicted Value Range Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 3.5 - 4.5 eV Indicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMO 6.0 - 7.0 eV Energy required to remove an electron.
Electron Affinity (A) -ELUMO 2.0 - 3.0 eV Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 4.0 - 5.0 eV The power of the molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2 1.7 - 2.3 eV Resistance to change in electron distribution.

Note: Values are estimations derived from DFT calculations on analogous sulfonamide and nitroaromatic compounds. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the EPS map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro, sulfonyl, and carbonyl groups. nih.govresearchgate.net These sites are also prime locations for forming hydrogen bonds as acceptors.

Positive Potential (Blue): Regions of low electron density or electron-poor areas, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amide (N-H) and sulfonamide (SO₂NH₂) groups, making them potent hydrogen bond donors. nih.gov

Neutral Potential (Green): Regions with moderate electrostatic potential, often corresponding to the carbon atoms of the phenyl rings.

This detailed map helps in understanding non-covalent interactions, such as hydrogen bonding and π-hole interactions, which are critical for ligand-protein binding. nih.govd-nb.info

Molecular Docking Simulations for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Given the chemical structure, prominent putative targets for this compound include carbonic anhydrases, cyclooxygenase (COX) enzymes, and bacterial dihydropteroate (B1496061) synthase (DHPS).

The sulfonamide group is a classic zinc-binding pharmacophore found in numerous inhibitors of carbonic anhydrases (CAs). nih.govnih.gov Molecular docking studies of similar sulfonamides with CA isoforms (e.g., CA II, CA IX, CA XII) consistently show the sulfonamide moiety coordinating directly with the catalytic Zn²⁺ ion in the active site. nih.govunipi.it The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide's -SO₂NH₂ group and key amino acid residues like Threonine 199. nih.gov The nitrobenzamide portion of the molecule would likely extend into the active site cavity, forming additional van der Waals and hydrophobic interactions with other residues. nih.govd-nb.info The nitro group itself can participate in specific "π-hole" interactions with lone-pair electrons from protein backbones or side chains, contributing to binding affinity. nih.govnih.gov

As many benzamide derivatives exhibit anti-inflammatory properties, COX enzymes (COX-1 and COX-2) are also putative targets. nih.govresearchgate.netnih.gov Docking into the COX active site would likely reveal hydrogen bonding between the ligand and key residues such as Arginine 120 and Tyrosine 355.

Table 3: Predicted Ligand-Protein Interactions for this compound with Putative Targets

Putative Target Key Interacting Residues Type of Interaction
Carbonic Anhydrase IX Zn²⁺, His94, His96, His119, Thr199, Thr200 Ionic (coordination with Zn²⁺), Hydrogen Bonding, Hydrophobic
Cyclooxygenase-2 (COX-2) Arg120, Tyr355, Ser530, Arg513 Hydrogen Bonding, Hydrophobic

Note: The listed residues are based on docking studies of similar sulfonamide and benzamide inhibitors with these protein targets. nih.govresearchgate.netnih.gov

Predicting the binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), is a primary goal of molecular docking. Scoring functions are algorithms used to rank different binding poses and estimate binding affinity. These scores are typically given in energy units (e.g., kcal/mol), with more negative values indicating stronger binding. researchgate.net

For more accurate predictions, especially for metalloenzymes like carbonic anhydrase, more sophisticated methods are often employed post-docking. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach that calculates the binding free energy by combining molecular mechanics energy terms with solvation energy models. nih.gov Studies on diverse CA inhibitors have shown that MM/GBSA can provide a strong correlation with experimental binding affinities. nih.gov

Table 4: Predicted Binding Affinities for this compound against Various Protein Targets

Putative Target Prediction Method Predicted Binding Affinity (kcal/mol) Interpretation
Carbonic Anhydrase II Docking Score (AutoDock Vina) -8.0 to -9.5 Strong predicted binding, typical for sulfonamide inhibitors.
Carbonic Anhydrase IX Docking Score (AutoDock Vina) -8.5 to -10.0 Potentially higher affinity for tumor-associated isoform.
Carbonic Anhydrase IX MM/GBSA -40 to -55 More refined prediction of strong binding free energy.

Note: These are hypothetical values based on reported affinities for high-potency inhibitors with similar functional groups in the cited literature. nih.govnih.govresearchgate.net

Virtual Screening Approaches Utilizing the Compound's Core Structure

Virtual screening (VS) is a computational methodology instrumental in drug discovery for identifying promising candidate molecules from extensive compound libraries. nih.gov This process leverages the known structural features of active compounds to find others with similar properties that are likely to bind to a specific biological target. The core structure of this compound, which combines a benzamide, a sulfonamide, and a nitroaromatic moiety, serves as an excellent template for both structure-based and ligand-based virtual screening campaigns. mdpi.comnih.gov

In ligand-based virtual screening, the chemical structure of the lead compound itself is the basis for the search. Pharmacophore models can be generated from the 3D arrangement of essential chemical features in the this compound structure. These features would typically include hydrogen bond donors (from the amide and sulfonamide groups), hydrogen bond acceptors (from the nitro, carbonyl, and sulfonyl groups), and aromatic regions. This pharmacophoric query is then used to screen large databases for molecules that match this spatial arrangement of features.

Structure-based virtual screening (SBVS), conversely, requires the three-dimensional structure of the target protein. nih.gov In this approach, the core benzamide and sulfamoylphenyl scaffold can be docked into the active site of a target receptor to predict binding conformations and affinities. mdpi.com The resulting binding mode can guide the selection of compounds from a library that are predicted to form similar or more favorable interactions. The screening process ranks compounds based on scoring functions that estimate the binding affinity, allowing researchers to prioritize a smaller, more manageable number of candidates for experimental testing. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational stability and the dynamic nature of its interactions with a biological target, such as an enzyme or receptor. These simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that reveals how the system evolves over time.

Once a potential binding pose of this compound to its target protein is predicted by molecular docking, MD simulations are employed to assess the stability of this complex. researchgate.net A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the simulated structure compared to a reference structure (typically the initial docked pose) over the course of the simulation.

A stable binding mode is indicated by a low and converging RMSD value for both the ligand and the protein backbone, suggesting that the compound remains securely bound within the active site and does not undergo significant conformational changes or dissociation. researchgate.netnih.gov In contrast, a high or fluctuating RMSD may indicate an unstable interaction. Analysis of the simulation trajectory can reveal specific dynamic interactions, such as the formation and breaking of hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and active site residues. researchgate.net

Table 1: Illustrative RMSD Data for a Ligand-Protein Complex Over a Simulation Period This table represents hypothetical data to illustrate the analysis of binding mode dynamics.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Interpretation
00.00.0Initial docked pose (reference)
101.21.5Initial equilibration phase
201.81.9System relaxing, ligand adjusting in pocket
302.12.0Minor fluctuations around an equilibrium
402.02.1Stable conformation reached
502.22.0System remains stable, indicating a persistent binding mode

The surrounding solvent, typically water in biological systems, plays a crucial role in molecular interactions and conformational preferences. MD simulations explicitly model solvent molecules, providing a more realistic environment compared to in-vacuo calculations. The solvent affects the electrostatic interactions and can mediate hydrogen bonding between the ligand and the protein.

For a molecule with rotatable bonds like this compound, different conformations are accessible. MD simulations allow for the exploration of these different low-energy conformational states, known as a conformational ensemble. nih.gov By analyzing the simulation trajectory, researchers can identify the most populated and energetically favorable conformations of the molecule both in solution and within the protein's binding site, offering a deeper understanding of its behavior in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netasianpubs.org These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured activities. mdpi.com For a series of analogs based on the this compound scaffold, QSAR can be a powerful tool to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. mdpi.com

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values) against a specific target. youtube.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest and Support Vector Machines, a predictive model is constructed. nih.govresearchgate.net The goal is to create a robust equation that can accurately predict the activity of a compound based solely on its structural descriptors.

A typical linear QSAR model might take the following form:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

The statistical quality and predictive power of the model are evaluated using various metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a separate test set of compounds. ufv.br A well-validated QSAR model provides valuable insights into the structural features that are critical for biological activity.

Table 2: Example of a Hypothetical QSAR Model for a Series of Benzamide Derivatives This table presents a sample QSAR model with statistical validation parameters to illustrate the concept.

ParameterValueDescription
N (Training Set)35Number of compounds used to build the model.
N (Test Set)10Number of compounds used to validate the model.
0.88Correlation coefficient, indicating goodness of fit.
Q² (LOO)0.75Cross-validated R², indicating internal predictivity.
R²_pred (External)0.82Predictive R² for the external test set, indicating external predictivity.
Model EquationpIC₅₀ = 0.65[LogP] - 0.21[TPSA] + 1.54*[nRotB] + 3.12Hypothetical equation relating activity (pIC₅₀) to descriptors.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be categorized into several classes:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), counts of structural features (e.g., hydrogen bond donors/acceptors). nih.gov

3D Descriptors: Geometrical properties, surface area, volume.

Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges. mdpi.comresearchgate.net

Given that thousands of descriptors can be calculated for a single molecule, a crucial step is feature selection. nih.gov This process aims to identify the subset of descriptors that are most relevant to the biological activity while avoiding overfitting and multicollinearity. Techniques such as Genetic Function Algorithm (GFA), stepwise regression, and lasso selection are employed to find the optimal set of descriptors that yield a statistically robust and interpretable QSAR model. nih.govufv.br

Statistical Validation of QSAR Models

The validation of a Quantitative Structure-Activity Relationship (QSAR) model is a critical step to ensure its reliability, robustness, and predictive capacity. For a model to be considered valid, it must undergo rigorous statistical assessment. This process typically involves both internal and external validation techniques, which evaluate the model's performance based on the data it was trained on and on new, unseen data, respectively. basicmedicalkey.comresearchgate.net The ultimate goal is to develop a model that can accurately predict the activity of novel compounds within its applicability domain. basicmedicalkey.com

Internal validation assesses the stability and robustness of the model using the training set data. researchgate.net Common methods for internal validation include leave-one-out (LOO) cross-validation, in which one compound is removed from the dataset, the model is retrained, and the activity of the removed compound is predicted. taylorfrancis.com This process is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (q² or r²(cv)) is a key indicator of the model's internal predictive ability. nih.govmdpi.com A high q² value (typically > 0.5) suggests a robust model with good internal predictivity. mdpi.com

External validation, on the other hand, evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com This is considered the most stringent test of a QSAR model's predictive power. researchgate.net The predictive ability is often quantified by the predictive r² (pred_r²), which is calculated based on the difference between the observed and predicted activities of the test set compounds. nih.gov

Several statistical parameters are employed to quantify the performance of QSAR models during validation. These parameters provide a comprehensive assessment of the model's goodness-of-fit, stability, and predictive power.

Key Statistical Parameters in QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationIndicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). It measures the goodness-of-fit.> 0.6
Cross-validated Correlation Coefficientq² or r²(cv)A measure of the model's internal predictive ability and robustness, typically obtained through leave-one-out cross-validation.> 0.5
Predictive r² for External Test Setpred_r²Measures the predictive power of the model for an external set of compounds.> 0.6
Fischer's F-test valueFA statistical test that assesses the overall significance of the regression model.High value
Standard Error of EstimateSeMeasures the dispersion of the predicted values from the observed values.Low value
Root Mean Square ErrorRMSERepresents the standard deviation of the residuals (prediction errors).Low value

This table presents generally accepted threshold values for key statistical parameters in QSAR model validation, based on findings from multiple studies on related compounds. nih.govmdpi.comnih.govnih.gov

In studies of compounds structurally related to this compound, such as other benzamide derivatives and carbonic anhydrase inhibitors, these statistical validation methods are consistently applied. For instance, a QSAR study on a series of 3-nitro-2,4,6-trihydroxybenzamide derivatives reported a best 2D-QSAR model with an r² of 0.8544, a q² of 0.7139, and a pred_r² of 0.7753, indicating a statistically robust and predictive model. nih.gov Another QSAR investigation on a series of carbonic anhydrase inhibitors yielded a multiple linear regression model with an r² of 0.884 and a cross-validated r²(cv) of 0.859 for the entire dataset of 66 molecules. nih.gov When split for external validation, the training set (50 molecules) showed an r² of 0.885 and an r²(cv) of 0.852, while the validation set (16 molecules) had an r² of 0.87. nih.gov

The following table summarizes the statistical validation results from representative QSAR studies on related compound classes, demonstrating the application of these validation principles.

Representative Statistical Validation Data from QSAR Studies on Related Compounds

Study SubjectModel Typeq² (or r²(cv))pred_r²F-valueReference
Carbonic Anhydrase InhibitorsMLR0.8840.859-92.98 nih.gov
3-Nitro-2,4,6-trihydroxybenzamide Derivatives2D-QSAR0.85440.71390.7753- nih.gov
N-ethyl-4-(pyridin-4-yl)benzamide DerivativesCoMFA0.9650.7740.703- nih.gov
Porphyrin DerivativesMLRA0.870.710.70- mdpi.com

This table showcases typical statistical validation parameters from QSAR studies on compounds with structural similarities or related biological targets to this compound.

The rigorous application of these statistical validation techniques is essential for establishing the credibility and utility of any QSAR model developed for this compound or its analogues. Only through comprehensive validation can a model be confidently used for predicting the biological activity of new chemical entities and for guiding future drug design efforts. basicmedicalkey.com

Mechanistic Elucidation and Biological Target Identification in Vitro and Non Human in Vivo Models

Enzyme Inhibition and Modulation Studies

The presence of an unsubstituted sulfonamide group is a strong indicator that 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide functions as an enzyme inhibitor, particularly targeting the carbonic anhydrase family of metalloenzymes.

Inhibition Kinetics and Mechanism (e.g., reversible, irreversible, competitive)

Sulfonamide-based inhibitors of carbonic anhydrases (CAs) typically exhibit a reversible mechanism of action. They are known to bind to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is facilitated by the deprotonated sulfonamide group, which coordinates with the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme. This binding prevents the enzyme from catalyzing its physiological reaction, the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition is generally considered to be non-competitive or uncompetitive, as the inhibitor does not directly compete with the substrate (CO₂) for the same binding site but rather binds to the enzyme-substrate complex or the enzyme itself.

Target Enzyme Profiling (e.g., carbonic anhydrase isoforms, kinases, proteases)

The primary and most studied targets for compounds containing a sulfamoylphenyl group are the carbonic anhydrases (CAs) . nih.govnih.gov The human CA family consists of several isoforms (e.g., hCA I, II, IX, XII) that are expressed in various tissues and are involved in numerous physiological and pathological processes. nih.gov It is highly probable that this compound acts as an inhibitor of one or more of these isoforms.

While the primary target is likely to be CAs, the broader benzamide (B126) structure could theoretically interact with other enzyme classes, such as kinases or proteases. However, the dominant and well-documented activity of the aryl sulfonamide moiety points towards CAs as the most significant target family.

Specificity and Selectivity Studies Against Related Enzyme Families

The selectivity of sulfonamide-based inhibitors against different CA isoforms is a critical aspect of their therapeutic potential. Different isoforms are implicated in various diseases, such as glaucoma (hCA II), epilepsy (hCA II and VII), and cancer (hCA IX and XII). nih.gov The specificity of inhibition is often determined by the tail of the sulfonamide molecule, which in this case is the 4-nitrobenzamide (B147303) ethyl portion. This part of the molecule can interact with amino acid residues in and around the active site, leading to differential affinities for various isoforms. For instance, studies on other sulfonamide derivatives have demonstrated that modifications to the tail can lead to highly selective inhibitors for specific CA isoforms.

Below is a table of inhibition data for various sulfonamide compounds against different human carbonic anhydrase isoforms, illustrating the typical range of activity and potential for selectivity. It is important to note that this data is for structurally related compounds and not for this compound itself.

Compound IDhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)
Acetazolamide (Standard) 25012255.7
Compound A 71.41056.14.5
Compound B 6.218.4568.832.7
Compound C >100005.328.618.7
Compound D 87.6384.39.86.4
Data presented is for illustrative purposes and represents findings for various N-substituted benzenesulfonamides found in the literature. nih.govnih.gov

Cellular Pathway Modulation in Preclinical Models

The structural components of this compound suggest that it may influence key cellular signaling pathways, particularly those related to cell death, proliferation, and the formation of new blood vessels.

Investigation of Cellular Signaling Pathways (e.g., apoptosis, proliferation, angiogenesis)

Apoptosis: Several studies on novel sulfonamide derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net The mechanisms can be varied, including the activation of intrinsic and extrinsic apoptotic pathways. This may involve the upregulation of pro-apoptotic genes like caspases (e.g., caspase-3, -8, and -9) and changes in the balance of Bcl-2 family proteins. nih.gov Some sulfonamides have been shown to trigger apoptosis through the activation of stress-related signaling cascades, such as the p38 and ERK pathways. nih.gov

Proliferation: By inhibiting carbonic anhydrases, particularly tumor-associated isoforms like CA IX and XII, sulfonamides can disrupt the pH regulation of cancer cells. nih.gov This can lead to an increase in the acidity of the intracellular environment, which is unfavorable for cell proliferation and survival. Furthermore, some sulfonamide derivatives have been found to arrest the cell cycle at different phases, such as the G2/M phase, thereby halting cell division. researchgate.netsemanticscholar.org

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The inhibition of CA IX, which is often overexpressed in hypoxic tumors, has been linked to anti-angiogenic effects. By modulating the tumor microenvironment, CA inhibitors can interfere with the signaling processes that promote the development of new vasculature.

Gene Expression and Protein Level Modulation in Cellular Systems

The introduction of a nitroaromatic compound like this compound into a cellular system can be expected to induce changes in gene and protein expression. Nitroaromatic compounds can be bioreduced by cellular enzymes, leading to the formation of reactive intermediates that can cause cellular stress.

Studies on various nitroaromatic compounds have shown that they can modulate the expression of genes involved in:

DNA damage response: Genes involved in sensing and repairing DNA damage may be upregulated.

Cell cycle control: Expression of proteins that regulate cell cycle checkpoints can be altered.

Apoptosis: As mentioned, the expression of pro-apoptotic and anti-apoptotic genes can be significantly changed. nih.gov

Stress response: Genes related to oxidative stress and the unfolded protein response may be induced.

For example, research on certain sulfonamide derivatives has shown an increased mRNA expression of pro-apoptotic genes such as caspase 3, 8, and 9 in cancer cell lines. nih.gov At the protein level, an increase in the phosphorylation of signaling proteins like p38 and ERK1/2 has been observed, indicating the activation of these pathways. nih.gov

The table below summarizes the potential effects on gene and protein expression based on the activities of related compounds.

Cellular ProcessPotential Gene/Protein Modulation
Apoptosis - Increased mRNA expression of Caspase 3, 8, 9- Altered Bax/Bcl-2 ratio- Increased FasR expression
Cell Cycle - Modulation of cyclin and CDK expression
Stress Response - Upregulation of DNA repair enzymes- Increased phosphorylation of p38 and ERK1/2

Cell-Based Phenotypic Screening Approaches (excluding human cell lines for clinical application)

No publicly available studies describing the use of this compound in non-human cell-based phenotypic screening were identified.

Receptor Binding and Ligand-Receptor Interaction Studies

No data from receptor binding or ligand-receptor interaction studies for this compound are available in the searched scientific literature.

Radioligand Binding Assays (if applicable)

There are no published radioligand binding assays involving this compound.

Fluorescence-Based Binding Assays

Information regarding the use of this compound in fluorescence-based binding assays could not be found.

Preclinical Efficacy Studies in Non-Human Organismal Models (e.g., bacterial, fungal, parasitic, non-mammalian animal models, or specific in vivo animal models for mechanistic insights, strictly excluding therapeutic claims or human clinical relevance)

No preclinical efficacy studies in relevant non-human organismal models have been published for this specific compound.

Establishment of Relevant Biological Models

As no efficacy studies were found, there is no information on the establishment of biological models to test this compound.

Assessment of Compound Activity in Disease-Relevant Preclinical Models

There are no available assessments of the activity of this compound in preclinical models.

Pharmacodynamic Biomarker Analysis in Animal Studies (non-clinical)

Extensive literature searches did not yield any specific non-clinical animal studies detailing the pharmacodynamic biomarker analysis of this compound. Consequently, no data is available to report on the in vivo effects of this specific compound on biological markers in animal models.

While research exists for structurally related compounds containing nitrobenzene, sulfonamide, or benzamide moieties, the unique combination and arrangement of these functional groups in this compound means that data from those studies cannot be extrapolated to describe its specific pharmacodynamic profile. The biological activity and the resultant changes in pharmacodynamic biomarkers are highly dependent on the precise chemical structure of a molecule.

Therefore, without dedicated non-clinical in vivo studies on this compound, a scientifically accurate and informative discussion of its effects on pharmacodynamic biomarkers in animal models is not possible at this time.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Nitro N 2 4 Sulfamoylphenyl Ethyl Benzamide and Its Analogues

Identification of Key Pharmacophoric Features

The fundamental pharmacophore of 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide and its analogues consists of three key components: an aromatic nitro group, a central amide linkage, and a terminal sulfonamide group. The nitro group, particularly at the 4-position of the benzamide (B126) ring, is often crucial for potent biological activity. It is believed to act as a key hydrogen bond acceptor and can participate in redox reactions, which may be integral to the mechanism of action. mdpi.com

The amide functionality serves as a rigidifying linker, orienting the two aromatic rings in a specific spatial arrangement. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The ethyl linker between the amide nitrogen and the sulfamoylphenyl ring provides a degree of flexibility, allowing the molecule to adopt an optimal conformation for binding to its biological target.

The terminal sulfamoylphenyl group is another critical feature, with the sulfonamide moiety playing a dual role. It can engage in hydrogen bonding interactions with target proteins and also enhances the compound's physicochemical properties, such as solubility.

Elucidation of Structural Determinants for Biological Activity

The biological activity of this class of compounds is intricately linked to specific structural elements. The nitroaromatic moiety is a significant contributor to their bioactivity. mdpi.com In some contexts, the nitro group can be metabolically reduced to form reactive intermediates that are key to the compound's pharmacological effect. mdpi.com The position of the nitro group is paramount; for instance, the 2-nitro configuration may offer better steric accessibility for receptor binding compared to 3- or 4-nitro isomers in certain cases.

The sulfonamide group is essential for anchoring the molecule within the binding site of target proteins through hydrogen bonds. This interaction is often a determining factor for the compound's potency. Furthermore, the ethyl linker's flexibility allows the sulfamoylphenyl group to find an optimal binding position within a hydrophobic pocket of a receptor or enzyme.

Impact of Substituent Effects on Potency and Selectivity (In Vitro)

The potency and selectivity of these benzamide derivatives can be fine-tuned by introducing various substituents on the aromatic rings. Studies on related compounds have demonstrated that the nature and position of these substituents can have a profound impact on their biological activity.

For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives studied as α-glucosidase inhibitors, the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the N-phenyl ring was found to significantly enhance the inhibitory activity. researchgate.net

In studies of 4-aminobiphenyl (B23562) and 4-aminostilbene (B1224771) derivatives, a strong correlation was observed between the electron-withdrawing capability of substituents and their mutagenicity, highlighting the electronic influence of substituents on biological outcomes. nih.gov For nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate their fragmentation, a key step in their mechanism as bioreductive prodrugs. rsc.org This suggests that for this compound analogues, substituents on the benzamide ring could similarly modulate the reactivity of the nitro group.

The following table illustrates the impact of substituents on the activity of related sulfamoyl benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).

CompoundSubstituentsTargetIC₅₀ (µM)
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide4-bromo on N-phenyl, 4-chloro and 3-morpholine-4-carbonyl on benzenesulfonamideh-NTPDase12.88 ± 0.13
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide4-methoxy on N-phenyl, 3-morpholinosulfonyl on benzamideh-NTPDase2Sub-micromolar
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide4-methoxy on N-phenyl, 5-N-benzylsulfamoyl and 2-chloro on benzamideh-NTPDase2Sub-micromolar
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideN-cyclopropyl, 2-chloro and 5-N-cyclopropylsulfamoyl on benzamideh-NTPDase2Sub-micromolar
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid2-chloro and 5-N-cyclopropylsulfamoyl on benzoic acidh-NTPDase80.28 ± 0.07

Data sourced from a study on sulfamoyl benzamide derivatives as h-NTPDase inhibitors. nih.govrsc.org

Conformational Analysis and its Correlation with Biological Performance

The three-dimensional conformation of this compound is a critical factor in its interaction with biological targets. The molecule is not planar, with the two benzene (B151609) rings adopting a specific dihedral angle relative to each other. In a related compound, 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings was found to be 82.32°. researchgate.net Similarly, in 4-nitro-N-(4-nitrobenzoyl)benzamide, the benzene rings are on the same side of the central amide plane, resulting in a curved molecule. nih.gov

This preferred conformation is stabilized by intramolecular hydrogen bonds and dictates how the molecule presents its pharmacophoric features to a receptor. The flexibility of the ethyl linker allows for some conformational adaptation, which can be crucial for achieving high-affinity binding. Molecular modeling and docking studies on related compounds have shown that the specific conformation, along with hydrogen bonding and hydrophobic interactions, governs the binding affinity to target proteins. researchgate.net

Development of Lead Compounds from SAR Insights (preclinical, non-clinical)

The insights gained from structure-activity relationship studies of benzamide and sulfonamide derivatives have been instrumental in the development of novel lead compounds for various therapeutic areas. For instance, the exploration of sulfamoyl benzamide derivatives has led to the identification of potent and selective inhibitors of h-NTPDases, which are implicated in conditions like thrombosis, inflammation, and cancer. nih.gov

In another example, the design and synthesis of novel sulfamoyl benzamides as allosteric activators of human glucokinase have shown promise for the treatment of type 2 diabetes. thesciencein.org Through systematic modifications of the core scaffold based on SAR data, compounds with improved in vitro activity and in vivo efficacy in preclinical models have been developed. thesciencein.org For instance, certain derivatives demonstrated significant antihyperglycemic activity in oral glucose tolerance tests in rats. thesciencein.org These examples underscore the power of SAR studies in transforming initial hits into optimized lead compounds with therapeutic potential.

Analytical and Spectroscopic Characterization Methods in Research Contexts

Advanced Spectroscopic Techniques for Structural Confirmation of Synthesized Analogues

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including benzamide (B126) derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of related benzamide structures, characteristic signals are observed. For instance, in analogues like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, the singlet for the amide CONH proton typically appears downfield, in the region of δ 10.19–10.81 ppm, while the sulfonamide SO₂NH proton appears around δ 3.37–4.08 ppm. nih.gov Aromatic protons show chemical shift values in the region of δ 6.58–8.58 ppm, with their specific patterns and coupling constants revealing the substitution on the phenyl rings. nih.gov For the analogue N-(3-chlorophenethyl)-4-nitrobenzamide, the protons of the ethyl linker (-CH₂-CH₂-) are observed as distinct signals, with the CH₂ adjacent to the amide nitrogen appearing around δ 3.59 ppm and the CH₂ adjacent to the phenyl ring at approximately δ 2.94 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl (C=O) carbon of the amide group is typically observed as a distinct peak in the δ 165 ppm region. mdpi.comtubitak.gov.tr Carbons within the aromatic rings resonate in the approximate range of δ 124-149 ppm. mdpi.com For example, in 2-nitro-N-(4-nitrophenyl)benzamide, the various aromatic carbons were identified at δ 125.0, 129.3, 129.9, 130.3, 132.1, 132.7, 134.4, 134.6, and 147.8 ppm. researchgate.net While specific 2D-NMR data for this class of compounds is not detailed in the available literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed to definitively assign proton and carbon signals and confirm the connectivity between the ethyl linker and the aromatic moieties.

Table 1: Representative NMR Chemical Shifts (δ ppm) for Benzamide Analogues

Functional Group¹H NMR (δ ppm)¹³C NMR (δ ppm)
Amide (CONH)8.95 - 10.81 nih.govmdpi.com~165 mdpi.comtubitak.gov.tr
Sulfonamide (SO₂NH)3.37 - 4.08 nih.govN/A
Ethyl Linker (-CH₂-N)~3.59 mdpi.com~41.1 mdpi.com
Ethyl Linker (-CH₂-Ar)~2.94 mdpi.com~34.8 mdpi.com
Aromatic (Ar-H)6.58 - 8.58 nih.gov119 - 149 mdpi.comresearchgate.net

Mass Spectrometry (HRMS, MS/MS) for Metabolite Identification (in vitro/non-human)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for identifying its metabolites. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula. mdpi.com For example, the mass spectrum of the analogue 2-nitro-N-(4-nitrophenyl)benzamide shows the molecular ion peak (M+) at m/z 287, confirming its molecular weight. tubitak.gov.trresearchgate.net

In the context of non-human metabolite identification, tandem mass spectrometry (MS/MS) coupled with liquid chromatography is invaluable. Research on the metabolism of N'-nitrosonornicotine (NNN) in rats provides a relevant methodological framework. nih.gov In that study, high-resolution mass spectrometry was used to conduct a comprehensive profile of metabolites in rat urine after administration of the compound. nih.gov By comparing the mass spectra of samples from rats treated with the parent compound versus an isotope-labeled version ([pyridine-d₄]NNN), researchers could confidently identify 46 putative metabolites. nih.gov This isotope-labeling strategy, combined with HRMS, allows for the structural confirmation of known metabolites and the identification of novel metabolic products, such as those formed through α-hydroxylation pathways. nih.gov This approach could be similarly applied to identify potential in vitro metabolites of 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, providing insight into its biotransformation pathways.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzamide and sulfonamide-containing compounds, the IR spectrum provides several characteristic bands. The N-H stretching vibration of the amide group is typically observed in the range of 3294–3525 cm⁻¹. nih.gov The carbonyl (C=O) stretch of the amide is a strong band appearing between 1614–1692 cm⁻¹. nih.gov The presence of the sulfonamide group (SO₂) is confirmed by its characteristic asymmetric and symmetric stretching bands, found around 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, respectively. nih.govresearchgate.net Furthermore, the nitro group (NO₂) exhibits distinct asymmetric and symmetric stretching bands in the regions of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The nitrobenzamide moiety contains aromatic systems and a nitro group, which are strong chromophores. The characterization of the analogue N-(3-chlorophenethyl)-4-nitrobenzamide included UV spectral data, confirming the presence of these light-absorbing structures. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModeFrequency (cm⁻¹)
Amide (N-H)Stretch3294 - 3525 nih.gov
Amide (C=O)Stretch1614 - 1692 nih.gov
Sulfonamide (SO₂)Asymmetric Stretch1302 - 1398 nih.gov
Sulfonamide (SO₂)Symmetric Stretch1127 - 1183 nih.gov
Nitro (NO₂)Asymmetric Stretch1506 - 1587 nih.gov
Nitro (NO₂)Symmetric Stretch1302 - 1378 nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from starting materials, reagents, and byproducts, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of non-volatile compounds like this compound. The progress of synthesis reactions is often monitored using Thin Layer Chromatography (TLC), with HPLC being used for final quantitative purity analysis. researchgate.net Methods typically employ reverse-phase columns, such as the InertSustain AQ-C18, which are well-suited for separating polar and non-polar compounds. glsciences.com

Detection is commonly performed with a Diode Array Detector (DAD) or a mass spectrometer. A DAD can provide UV spectra of the eluted peaks, aiding in peak identification, while coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. glsciences.com LC-MS/MS methods, such as those developed for detecting potential genotoxic impurities, are capable of quantifying trace-level components, demonstrating the high sensitivity required for quality control in pharmaceutical research. mdpi.com

While HPLC is ideal for the analysis of the primary, non-volatile benzamide compound, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the detection and identification of any volatile byproducts or impurities that may be present after synthesis. mdpi.com Due to the low volatility of many benzamide derivatives, a derivatization step to convert polar functional groups into more volatile esters or ethers may be necessary to facilitate GC analysis. researchgate.net The coupling to a mass spectrometer allows for the definitive identification of these separated volatile components based on their mass fragmentation patterns. mdpi.com

Crystallographic Studies of Compound-Target Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. In the context of drug discovery and medicinal chemistry, cocrystallizing a compound with its protein target and analyzing the resulting diffraction pattern provides a high-resolution snapshot of the binding event. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Numerous X-ray crystal structures of various sulfonamide inhibitors in complex with different isoforms of human carbonic anhydrase (hCA) have been solved and deposited in the Protein Data Bank (PDB). These studies have been instrumental in elucidating the conserved binding motif of sulfonamides within the active site of CAs. For instance, the crystal structure of human carbonic anhydrase II (hCA II) in complex with various sulfonamide inhibitors reveals a canonical binding mode. rcsb.org

Derivatives of 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide have been noted for their inhibitory effects on carbonic anhydrases, particularly the tumor-associated isoform CA IX and the cytosolic isoform CA II. The general binding mechanism of sulfonamides to the active site of carbonic anhydrases is well-established through these crystallographic studies. mdpi.comacs.org

The crystallographic data of sulfonamide inhibitors complexed with carbonic anhydrases consistently reveal a set of key interactions that anchor the inhibitor to the enzyme's active site.

Coordination to the Catalytic Zinc Ion: The primary and most critical interaction is the coordination of the sulfonamide group's nitrogen atom to the catalytic Zn²⁺ ion located at the bottom of the active site cavity. This interaction displaces a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc ion in the native enzyme, thereby inhibiting the enzyme's catalytic activity. acs.orgrcsb.org

Hydrogen Bonding Network: The sulfonamide group also participates in a conserved hydrogen bond network with the side chain of a threonine residue (Thr199 in hCA II). The oxygen atoms of the sulfonamide typically form hydrogen bonds with the backbone NH group of the same threonine residue. acs.org This network of interactions further stabilizes the inhibitor in the active site.

Interactions with Active Site Residues: The phenyl ring and other substituents of the sulfonamide inhibitor engage in various van der Waals and hydrophobic interactions with a host of amino acid residues lining the active site cavity. These residues often include Val121, Phe131, Leu198, and Pro201. rcsb.org The specific nature and geometry of these interactions can vary depending on the particular sulfonamide and the CA isoform, which in turn influences the inhibitor's potency and selectivity.

For example, the X-ray crystal structure of 4-(2-mercaptophenylcarboxamido)benzenesulfonamide in an adduct with hCA II showed the inhibitor making favorable interactions with Gln92, Val121, Phe131, Leu198, Thr199, Thr200, Pro201, and Pro202, while the sulfamoyl moiety was coordinated to the Zn²⁺ ion. rcsb.org

The table below summarizes the key interacting residues and the nature of their interactions with a generic sulfonamide inhibitor within the active site of human carbonic anhydrase II, as inferred from multiple crystallographic studies.

Interacting ResidueType of InteractionRole in Binding
Zn²⁺ IonCoordinationAnchors the inhibitor in the active site
Thr199Hydrogen BondingStabilizes the orientation of the sulfonamide group
Val121, Leu198Hydrophobic InteractionsContributes to binding affinity
Phe131Hydrophobic InteractionsContributes to binding affinity
Gln92, Pro201, Pro202van der Waals ContactsShapes the binding pocket and provides additional stability

While the specific crystallographic data for this compound is not available, the extensive body of research on analogous sulfonamide inhibitors provides a robust model for predicting its binding mode to carbonic anhydrases. It is highly probable that the sulfamoylphenyl moiety of the compound would orient itself to allow the sulfonamide group to coordinate with the active site zinc ion, while the 4-nitrophenylbenzamide portion would extend into the active site cavity, forming various interactions with the surrounding amino acid residues.

Future Research Directions and Broader Academic Implications

Identification of Novel Target Classes for Benzamide-Sulfonamide Scaffolds

The benzamide (B126) and sulfonamide functional groups are present in a wide array of approved therapeutic agents, demonstrating their ability to interact with a diverse range of biological targets. citedrive.comresearchgate.net Historically, sulfonamides were among the first effective antimicrobial agents, primarily by inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. ajchem-b.comnih.gov However, their utility has since expanded dramatically.

Future research into scaffolds like 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide will likely focus on identifying novel protein targets beyond these classical examples. The versatility of the sulfonamide group allows it to act as a key pharmacophore for various enzymes. ajchem-b.com Academic research can explore vast and underexplored areas of the human proteome to find new binding partners. Techniques such as chemical proteomics, affinity chromatography, and high-throughput screening of diverse biological targets can reveal unexpected interactions and open up new therapeutic avenues. The exploration of allosteric modulation, where compounds bind to a site other than the active site to regulate protein activity, is a particularly promising frontier for this scaffold. nih.gov

Established Target Classes for Sulfonamide-Containing Compounds Potential Novel Target Classes for Exploration Rationale / Approach
Dihydropteroate Synthetase (Antimicrobial) nih.govProtein KinasesMany kinase inhibitors feature hinge-binding motifs that could be mimicked by the benzamide-sulfonamide scaffold.
Carbonic Anhydrases (Diuretics, Antiglaucoma) ajchem-b.comEpigenetic Enzymes (e.g., HDACs, HATs)The scaffold's structure could be optimized to interact with the zinc-containing active sites of certain histone deacetylases (HDACs).
Cyclooxygenase-2 (COX-2) (Anti-inflammatory) rcsb.orgIon ChannelsThe scaffold provides a rigid structure with diverse functional groups capable of specific interactions within channel pores or at allosteric sites.
Proteases (Antiviral) citedrive.comNuclear ReceptorsThe lipophilic and hydrogen-bonding characteristics could be tailored to fit into the ligand-binding domains of nuclear receptors.
Sulfonylurea Receptors (Antidiabetic) openaccesspub.orgG-Protein Coupled Receptors (GPCRs)Allosteric modulation of GPCRs is an emerging area where novel scaffolds are needed to achieve subtype selectivity. nih.gov

Exploration of Combination Strategies with Other Modulators in Preclinical Models (non-clinical)

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates combination therapy to achieve better outcomes and overcome resistance. The benzamide-sulfonamide scaffold could be investigated in preclinical models as part of rational combination strategies. For instance, if a derivative shows activity against a specific cancer-related pathway, combining it with an agent that targets a parallel or downstream pathway could result in synergistic effects.

Another approach involves the conjugation of the benzamide-sulfonamide scaffold with other pharmacophores to create hybrid molecules with dual activity. acs.org This strategy aims to engage multiple targets with a single chemical entity, potentially leading to improved efficacy and a simplified therapeutic regimen. Preclinical evaluation in non-clinical models, such as cell cultures and animal models of disease, would be essential to validate these combination strategies, assess synergy, and understand the underlying mechanisms of interaction.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govfrontiersin.org These computational tools can be powerfully applied to the benzamide-sulfonamide scaffold to accelerate the discovery of new therapeutic agents. By analyzing large datasets of known sulfonamide and benzamide derivatives and their biological activities, ML models can identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. frontiersin.org

Generative AI models can design novel molecules from scratch, optimized for predicted activity against a specific target and for desirable pharmacokinetic properties. nih.govoxfordglobal.com This de novo design process can explore a vast chemical space to propose innovative structures based on the benzamide-sulfonamide core. biosolveit.de Furthermore, predictive models can screen virtual libraries of millions of compounds to prioritize a smaller, more manageable number for chemical synthesis and biological testing, thereby saving significant time and resources. frontiersin.orgdiffer.nlresearchgate.net

AI/ML Application Description Potential Impact on Benzamide-Sulfonamide Research
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models correlating chemical structure with biological activity. researchgate.netPredict the potency of new derivatives against specific targets, guiding synthetic efforts.
Generative Models Algorithms that create new data, such as novel molecular structures, based on the patterns learned from existing data. nih.govDesign novel, synthesizable benzamide-sulfonamide compounds with optimized properties.
Virtual High-Throughput Screening (vHTS) Computationally screens large compound libraries to identify molecules likely to bind to a target. biosolveit.deRapidly identify promising candidates from vast virtual libraries for further investigation.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. nih.govnih.govPrioritize compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures.
Target Prediction/Deconvolution Predicts the most likely biological targets for a given compound.Help identify novel mechanisms of action for existing or newly synthesized compounds.

Development of Advanced In Vitro and Ex Vivo Research Models for Mechanistic Studies

To fully understand the biological effects of compounds like this compound, researchers need sophisticated model systems that better recapitulate human physiology than traditional 2D cell cultures. researchgate.net Advanced in vitro models, such as 3D organoids and "organ-on-a-chip" systems, provide a more physiologically relevant environment by mimicking the complex cell-cell interactions and microarchitecture of human tissues. researchgate.netqima-lifesciences.com

Ex vivo models, which use fresh tissues or organs studied outside the body under controlled laboratory conditions, offer an even closer approximation to the in vivo state. qima-lifesciences.comwikipedia.org These models are invaluable for studying how a compound affects tissue-level functions and for investigating its mechanism of action in a complex biological context. youtube.com For example, the effect of a novel benzamide-sulfonamide derivative on cardiac function could be studied using ex vivo heart tissue preparations, providing crucial data that is more predictive of human response than animal models alone. youtube.com

Contribution of this compound Research to Fundamental Chemical Biology

Chemical biology aims to understand biological systems using chemical tools. The synthesis and study of novel chemical entities like this compound contribute significantly to this field. Each new compound serves as a probe to explore biological processes.

Research on this scaffold contributes to:

Expanding the "Chemical Toolbox": Providing new molecules to probe protein function, map signaling pathways, and identify potential drug targets.

Understanding Structure-Activity Relationships (SAR): Systematic modification of the benzamide-sulfonamide structure and correlation with biological activity provides fundamental insights into how molecular architecture dictates function. nih.govopenaccesspub.org This knowledge guides the rational design of future therapeutic agents.

Exploring Bioisosteric Replacements: Investigating how replacing parts of the molecule with functionally similar groups (bioisosteres) affects activity can lead to compounds with improved properties and helps refine our understanding of molecular recognition.

Challenges and Opportunities in the Academic Research of Novel Chemical Entities

The journey of a new chemical entity (NCE) from an academic laboratory to a potential therapeutic is fraught with challenges but also rich with opportunities. ddregpharma.com

Challenges:

Funding Gaps: A significant hurdle is the "valley of death" between basic academic discovery and the extensive, costly preclinical development required to attract pharmaceutical industry interest. nih.gov

Resource Limitations: Academic labs often lack the infrastructure for large-scale chemical synthesis, high-throughput screening, and formal preclinical testing. nih.gov

Interdisciplinary Expertise: Modern drug discovery requires a collaborative team of chemists, biologists, pharmacologists, and computational scientists, which can be difficult to assemble and manage in a traditional academic setting. nih.govcas.org

Data Integration: Transforming raw research data from disparate sources into actionable insights that can propel a project forward is a growing challenge. appliedclinicaltrialsonline.com

Opportunities:

Exploring Innovation: Academia has the freedom to pursue novel biological targets and high-risk, high-reward chemical scaffolds that may be overlooked by industry's more profit-driven focus. nih.gov

Open Innovation and Collaboration: Public-private partnerships and academic consortia are becoming more common, allowing for the sharing of resources, expertise, and risk to accelerate drug discovery. nih.gov

Technological Advancement: The increasing accessibility of AI/ML tools, automated synthesis platforms, and sophisticated biological assays empowers academic researchers to conduct more advanced discovery projects. nih.govnih.gov

Focus on Rare and Neglected Diseases: Academic research plays a crucial role in discovering treatments for diseases that affect smaller populations and may not offer a large return on investment for commercial entities.

Q & A

Q. What are the recommended synthetic routes for 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-nitrobenzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine under anhydrous conditions. Key steps include:

  • Amide Bond Formation : Use a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) improves purity.
  • Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine) and monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Yield improvements (>75%) are achievable with inert atmospheres (N₂ or Ar) to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm (nitro and sulfamoyl groups) and aliphatic protons from the ethyl linker at δ 3.6–4.0 ppm (CH₂NH) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and nitro-substituted carbons at ~148 ppm .
  • IR Spectroscopy : Peaks at ~1660 cm⁻¹ (amide C=O), ~1530 cm⁻¹ (NO₂ asymmetric stretch), and ~1330 cm⁻¹ (SO₂ symmetric stretch) .
  • Melting Point : Compare observed mp (e.g., 178–183°C) to literature values to assess purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing nitro with cyano or sulfamoyl with methylsulfonyl) and test in standardized assays (e.g., enzyme inhibition). Compare IC₅₀ values to identify critical functional groups .
  • Data Normalization : Account for variations in assay conditions (pH, solvent, temperature) using internal controls like known inhibitors (e.g., acetazolamide for carbonic anhydrase studies) .
  • Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., sulfamoyl group binding to zinc in metalloenzymes) .

Q. How can computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient center) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous environments (e.g., ligand-protein hydrogen bonds with sulfamoyl and benzamide groups) .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5, suggesting moderate blood-brain barrier permeability) .

Q. What theoretical frameworks guide the design of experiments to explore the compound's mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics : Apply Michaelis-Menten models to determine inhibition type (competitive vs. non-competitive) using Lineweaver-Burk plots. For example, if Km increases with inhibitor concentration, competitive inhibition is likely .
  • Thermodynamic Profiling : Measure ΔG, ΔH, and ΔS via isothermal titration calorimetry (ITC) to assess binding energetics .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in the sulfamoyl group) to track bond cleavage in enzymatic assays via mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.